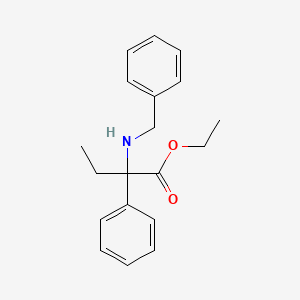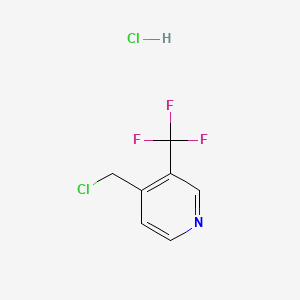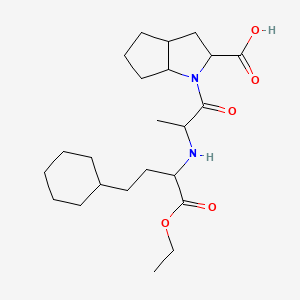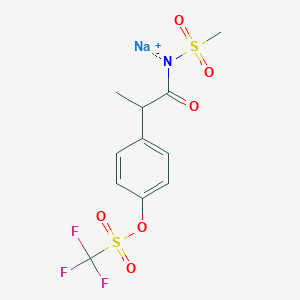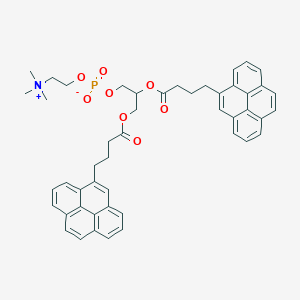
(+/-)-1,4-Dithiothreitol-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-1,4-Dithiothréitol-d10 est une forme deutérée du 1,4-Dithiothréitol, un composé largement utilisé en biochimie et en biologie moléculaire. La version deutérée est souvent utilisée en spectroscopie de résonance magnétique nucléaire (RMN) en raison de ses propriétés uniques. Ce composé est connu pour sa capacité à réduire les ponts disulfure dans les protéines et les peptides, ce qui en fait un réactif essentiel dans diverses applications biochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (+/-)-1,4-Dithiothréitol-d10 implique généralement la deutération du 1,4-Dithiothréitol. Le processus commence par la préparation du 1,4-Dithiothréitol, qui est synthétisé par la réduction du 1,4-Dithiane-2,5-diol. Le processus de deutération implique l'échange d'atomes d'hydrogène avec des atomes de deutérium, souvent en utilisant de l'oxyde de deutérium (D2O) comme source de deutérium. Les conditions de réaction comprennent une température et un pH contrôlés pour assurer l'incorporation efficace des atomes de deutérium.
Méthodes de production industrielle
La production industrielle du (+/-)-1,4-Dithiothréitol-d10 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques avancées pour garantir la cohérence et la qualité du produit final. La production est effectuée dans des installations spécialisées équipées de l'infrastructure nécessaire pour manipuler les composés deutérés en toute sécurité.
Analyse Des Réactions Chimiques
Types de réactions
(+/-)-1,4-Dithiothréitol-d10 subit diverses réactions chimiques, notamment :
Réduction : Il est principalement connu pour ses propriétés réductrices, en particulier pour briser les ponts disulfure dans les protéines et les peptides.
Oxydation : Il peut être oxydé pour former un disulfure cyclique, qui est une réaction réversible.
Substitution : Il peut participer à des réactions de substitution où les groupes thiol sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Réduction : Les réactifs courants comprennent des agents réducteurs comme le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4). La réaction est généralement effectuée dans des conditions douces pour éviter la dégradation des biomolécules sensibles.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène (H2O2) et l'iode (I2) sont utilisés. Les conditions de réaction comprennent un environnement contrôlé pour éviter la sur-oxydation.
Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution, et les conditions dépendent de l'électrophile spécifique et du produit souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des protéines et des peptides réduits, des disulfures cycliques et des dérivés thiol substitués.
Applications de la recherche scientifique
(+/-)-1,4-Dithiothréitol-d10 a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme agent réducteur dans diverses réactions chimiques et comme standard en spectroscopie RMN.
Biologie : Il est utilisé dans l'étude du repliement et de la structure des protéines en réduisant les ponts disulfure dans les protéines.
Médecine : Il est utilisé dans la préparation de produits pharmaceutiques et dans l'étude de la biologie redox.
Industrie : Il est utilisé dans la fabrication de divers réactifs biochimiques et dans le contrôle de la qualité des composés deutérés.
Mécanisme d'action
Le mécanisme d'action du (+/-)-1,4-Dithiothréitol-d10 implique la réduction des ponts disulfure dans les protéines et les peptides. Les groupes thiol du composé réagissent avec les ponts disulfure, les brisant et formant deux groupes thiol. Cette réaction est cruciale pour maintenir l'état réduit des protéines et empêcher la formation de ponts disulfure incorrects pendant le repliement des protéines. Les cibles moléculaires comprennent les résidus cystéine dans les protéines, et les voies impliquées sont liées à la régulation redox et au repliement des protéines.
Applications De Recherche Scientifique
(+/-)-1,4-Dithiothreitol-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and as a standard in NMR spectroscopy.
Biology: It is employed in the study of protein folding and structure by reducing disulfide bonds in proteins.
Medicine: It is used in the preparation of pharmaceuticals and in the study of redox biology.
Industry: It is used in the manufacturing of various biochemical reagents and in the quality control of deuterated compounds.
Mécanisme D'action
The mechanism of action of (+/-)-1,4-Dithiothreitol-d10 involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound react with the disulfide bonds, breaking them and forming two thiol groups. This reaction is crucial in maintaining the reduced state of proteins and preventing the formation of incorrect disulfide bonds during protein folding. The molecular targets include cysteine residues in proteins, and the pathways involved are related to redox regulation and protein folding.
Comparaison Avec Des Composés Similaires
Composés similaires
1,4-Dithiothréitol : La forme non deutérée, largement utilisée dans des applications similaires mais qui n'a pas les propriétés uniques requises pour la spectroscopie RMN.
2-Mercaptoéthanol : Un autre agent réducteur utilisé en biochimie mais avec des propriétés chimiques et des applications différentes.
Tris(2-carboxyethyl)phosphine (TCEP) : Un agent réducteur avec des applications similaires mais des propriétés chimiques et une stabilité différentes.
Unicité
(+/-)-1,4-Dithiothréitol-d10 est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile en spectroscopie RMN. Sa capacité à réduire efficacement les ponts disulfure et sa stabilité dans diverses conditions en font un réactif précieux dans la recherche biochimique.
Propriétés
Formule moléculaire |
C4H10O2S2 |
|---|---|
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D,5D,6D/hD2 |
Clé InChI |
VHJLVAABSRFDPM-ISETZWPUSA-N |
SMILES isomérique |
[2H][C@]([C@@]([2H])(C([2H])([2H])S[2H])O[2H])(C([2H])([2H])S[2H])O[2H] |
SMILES canonique |
C(C(C(CS)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


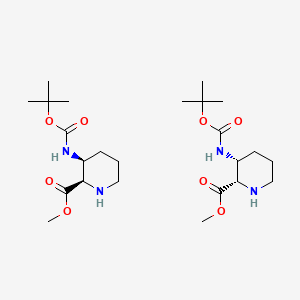
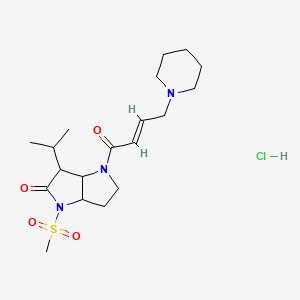
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
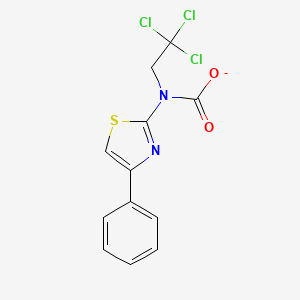
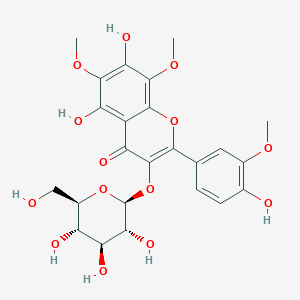
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)
